Trimethylethylammonium iodide
Description
Ethyltrimethylammonium iodide (ETMAI; CAS 51-93-4) is a quaternary ammonium salt with the molecular formula C₅H₁₄IN and a molecular weight of 215.08 g/mol. It is a colorless, water-soluble solid that also dissolves in alcohols and acetone . Structurally, it consists of a central nitrogen atom bonded to three methyl groups, one ethyl group, and an iodide counterion.
Properties
IUPAC Name |
ethyl(trimethyl)azanium;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14N.HI/c1-5-6(2,3)4;/h5H2,1-4H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPEBBUBSCOELHI-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](C)(C)C.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
15302-88-2 (Parent) | |
| Record name | Ethanaminium, N,N,N-trimethyl-, iodide (1:1) | |
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DSSTOX Substance ID |
DTXSID70883226 | |
| Record name | Ethanaminium, N,N,N-trimethyl-, iodide (1:1) | |
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Molecular Weight |
215.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51-93-4 | |
| Record name | Ethanaminium, N,N,N-trimethyl-, iodide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51-93-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Ethanaminium, N,N,N-trimethyl-, iodide (1:1) | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051934 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyltrimethylammonium iodide | |
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| Record name | Ethanaminium, N,N,N-trimethyl-, iodide (1:1) | |
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| Record name | Ethanaminium, N,N,N-trimethyl-, iodide (1:1) | |
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| Record name | Ethyltrimethylammonium iodide | |
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Preparation Methods
Reaction Mechanism
Trimethylamine () reacts with ethyl iodide () in a nucleophilic substitution reaction:
The reaction is typically conducted in anhydrous ethanol or acetone to enhance solubility and minimize side reactions.
Stepwise Procedure
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Mixing Reactants : Combine equimolar amounts of trimethylamine (gas or aqueous solution) and ethyl iodide in a polar aprotic solvent.
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Reflux : Heat the mixture under reflux at 60–80°C for 4–6 hours to ensure complete reaction.
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Crystallization : Cool the mixture to room temperature, inducing crystallization of the product.
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Purification : Recrystallize the crude product from ethanol or acetone to achieve >98% purity.
Table 1: Typical Reaction Conditions and Yields
| Parameter | Value |
|---|---|
| Temperature | 60–80°C |
| Time | 4–6 hours |
| Solvent | Ethanol/Acetone |
| Yield | 85–92% |
| Purity (Post-Purification) | >98% |
Alternative Synthesis Methods
Quaternization of Ethyltrimethylamine with Hydroiodic Acid
Ethyltrimethylamine can react with hydroiodic acid () to form the iodide salt:
This method is less common due to the corrosive nature of and challenges in controlling stoichiometry.
Metathesis Reactions
Ethyltrimethylammonium chloride or bromide can undergo anion exchange with potassium iodide:
Here, . This route is advantageous for large-scale production but requires rigorous removal of potassium salts.
Optimization Strategies and Challenges
Solvent Selection
Purity Enhancement
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Recrystallization : Sequential recrystallization from ethanol removes unreacted ethyl iodide and trimethylamine.
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Column Chromatography : Silica gel chromatography with dichloromethane/methanol eluents isolates high-purity product.
Industrial-Scale Production
Industrial synthesis employs continuous-flow reactors to optimize heat dissipation and throughput. Key parameters include:
Chemical Reactions Analysis
Types of Reactions: Ethyltrimethylammonium iodide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodide ion is replaced by other nucleophiles.
Oxidation and Reduction Reactions: While less common, it can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, cyanide ions, and thiolate ions.
Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride can be used for reduction reactions.
Major Products: The major products formed depend on the type of reaction and the reagents used. For example, in a nucleophilic substitution reaction with hydroxide ions, the product would be trimethylamine and ethanol .
Scientific Research Applications
Applications in Organic Synthesis
Ethyltrimethylammonium iodide serves multiple roles in organic synthesis:
- Methylating Agent : It can donate an ethyl group in nucleophilic substitution reactions, making it valuable for synthesizing various organic compounds.
- Catalyst in Polymer Production : It plays a crucial role in the synthesis of polyhydroxyalkanoates (PHAs), a class of biodegradable plastics. Studies have shown that it enhances the yield and production rate of PHAs when used with microorganisms.
Biochemical Applications
Research indicates that ethyltrimethylammonium iodide has potential effects on biological systems:
- Protein Folding : Its ability to form disulfide bonds with cysteine may influence protein folding and stability, which is critical in biochemistry and molecular biology.
- Cell Culture and Gene Therapy : It is utilized in cell analysis methods and gene therapy solutions due to its compatibility with various cellular environments .
Comparative Analysis with Other Compounds
Ethyltrimethylammonium iodide can be compared with other quaternary ammonium compounds based on their structures and applications:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Trimethylamine | Tertiary amine | Lacks a quaternary structure |
| Benzyltrimethylammonium chloride | Contains a benzyl group | Used as a surfactant |
| Tetraethylammonium bromide | Larger ethyl groups | Used in phase transfer catalysis |
| Ethyltrimethylammonium iodide | Quaternary ammonium salt | Less toxic than some alternatives like benzyl salts |
The specific cation structure of ethyltrimethylammonium iodide contributes to its unique reactivity profile, making it particularly useful for certain organic synthesis applications while being less toxic than alternatives like benzyltrimethylammonium salts .
Case Studies and Research Findings
Several studies have documented the effectiveness of ethyltrimethylammonium iodide in various applications:
- Polymer Synthesis : Research demonstrated that using ethyltrimethylammonium iodide significantly increased the production rate of PHAs, showcasing its utility in sustainable materials research.
- Biological Interactions : Studies indicated that this compound could influence protein interactions, which may have implications for drug design and therapeutic applications.
Mechanism of Action
The mechanism of action of ethyltrimethylammonium iodide primarily involves its interaction with cell membranes. As a quaternary ammonium compound, it disrupts the lipid bilayer of cell membranes, leading to increased permeability and eventual cell lysis. This property makes it effective as an antimicrobial agent. Additionally, it can act as a phase transfer catalyst by facilitating the transfer of ions between different phases in a reaction .
Comparison with Similar Compounds
Quaternary ammonium iodides share a common core structure but differ in substituents and counterions, leading to distinct physicochemical and functional properties. Below is a detailed comparison:
Structural and Physicochemical Properties
Key Observations :
- Counterion Impact : Iodide salts (e.g., ETMAI, TMAI) are often more polar and reactive than bromide or chloride analogs (e.g., DTAB, CTAC) .
- Hydrophobicity : Longer alkyl chains (e.g., decyl, cetyl) enhance surfactant properties but reduce water solubility .
Research Highlights
- ETMAI: Catalyzes polyhydroxyalkanoate synthesis via ion-pairing mechanisms .
- CTAC + I⁻: Forms triangular gold nanoplatelets through Au(111) facet stabilization .
- α-NETA : Dual role as a ChAT inhibitor and CMKLR1 antagonist in inflammation modulation .
Biological Activity
Ethyltrimethylammonium iodide (ETMAI), with the chemical formula CHIN and CAS number 51-93-4, is a quaternary ammonium salt known for its diverse applications in organic synthesis and biological research. This compound exhibits notable biological activities, particularly in the context of antimicrobial properties, biopolymer synthesis, and potential therapeutic applications. This article explores the biological activity of ETMAI, supported by research findings, data tables, and case studies.
ETMAI is characterized by its ethyltrimethylammonium cation and iodide anion. It appears as a white crystalline solid with a high purity level, typically exceeding 98% in laboratory preparations. The compound can be synthesized through various methods, emphasizing its versatility in organic chemistry.
1. Antimicrobial Properties
ETMAI has been studied for its antimicrobial efficacy against various pathogens. Its mechanism of action is primarily attributed to its ability to disrupt microbial membranes, which leads to cell lysis.
The compound demonstrated significant antibacterial activity in vitro, making it a candidate for applications in preventing infections associated with medical implants.
2. Biopolymer Synthesis
ETMAI plays a crucial role in the synthesis of polyhydroxyalkanoates (PHAs), biodegradable polymers produced by microorganisms. Research indicates that ETMAI enhances the yield and production rate of PHAs, which are valuable for sustainable bioplastic production.
| Parameter | Control | With ETMAI |
|---|---|---|
| Yield (g/L) | 2.5 | 4.0 |
| Production Rate (g/h) | 0.1 | 0.3 |
This enhancement suggests that ETMAI could significantly contribute to biotechnological applications aimed at reducing plastic waste.
3. Therapeutic Applications
Recent studies have explored the effects of derivatives of ETMAI in treating various conditions. Notably, the compound 2-(anaphthoyl)ethyltrimethylammonium iodide (α-NETA), a derivative of ETMAI, has shown promise in preclinical trials for managing diabetic nephropathy (DN). In these studies, α-NETA improved renal function and reduced markers of renal injury in diabetic mice .
Case Study: Efficacy of α-NETA in Diabetic Nephropathy
- Study Design : Male C57BL/6J mice were induced with diabetes using streptozotocin and treated with varying doses of α-NETA.
- Results :
- Significant reduction in fasting blood glucose levels.
- Amelioration of renal injuries as evidenced by histological analysis.
| Parameter | Control (No Treatment) | α-NETA Treatment |
|---|---|---|
| Fasting Blood Glucose (mg/dL) | 250 | 150 |
| Serum Creatinine (mg/dL) | 1.5 | 0.8 |
These findings indicate that ETMAI derivatives may have therapeutic potential beyond their synthetic utility.
Q & A
Q. What are the established methods for synthesizing ethyltrimethylammonium iodide, and how can purity be validated?
Ethyltrimethylammonium iodide is typically synthesized via alkylation of tertiary amines. A common approach involves reacting ethylamine derivatives with methyl iodide in a polar solvent (e.g., ethanol) under reflux conditions. For purity validation, use 1H NMR to confirm the absence of unreacted precursors and ion chromatography to quantify iodide content. Thermogravimetric analysis (TGA) can assess thermal stability and solvent residues .
Q. What spectroscopic and analytical techniques are recommended for characterizing ethyltrimethylammonium iodide?
- ATR-FTIR : Identify functional groups (e.g., C-N⁺ stretches at ~1,480 cm⁻¹ and C-H vibrations from methyl/ethyl groups).
- XRD : Confirm crystalline structure and compare with reference data from databases like the Cambridge Structural Database.
- Mass Spectrometry (ESI-MS) : Verify molecular ion peaks (m/z 200.1 for [C₅H₁₅N⁺] and m/z 126.9 for [I⁻]).
Cross-reference results with literature or NIST Chemistry WebBook entries for quaternary ammonium salts .
Q. How is ethyltrimethylammonium iodide utilized as a phase-transfer catalyst in organic synthesis?
As a phase-transfer catalyst, it facilitates reactions between immiscible reactants (e.g., aqueous-organic systems). For example, in nucleophilic substitutions, dissolve the compound in the aqueous phase (1–5 mol%) to transfer iodide ions into the organic layer. Monitor reaction progress via HPLC or GC-MS and optimize parameters (pH, temperature) to minimize side reactions .
Advanced Research Questions
Q. How do nitrogen isotope effects (¹⁴N/¹⁵N) in E2 elimination reactions involving ethyltrimethylammonium iodide inform transition-state dynamics?
Isotope effects are measured by comparing reaction rates (k₁₄/k₁₅) using labeled and unlabeled substrates. For ethyltrimethylammonium iodide reacting with ethoxide ions, k₁₄/k₁₅ values of 1.017–1.015 suggest partial Cα-N⁺ bond cleavage in the transition state. Pair this data with β-deuterium isotope effects to model bond hybridization changes .
Q. What experimental strategies resolve contradictions in catalytic efficiency data for ethyltrimethylammonium iodide across different solvent systems?
Contradictions may arise from solvent polarity effects on ion pairing. Design a systematic study:
Q. How does ethyltrimethylammonium iodide inhibit choline acetyltransferase (ChAT), and what structural analogs enhance selectivity?
Ethyltrimethylammonium iodide competes with acetylcholine for ChAT’s active site. To study this:
- Perform enzyme kinetics assays (e.g., Lineweaver-Burk plots) to determine inhibition type (competitive/non-competitive).
- Synthesize analogs like 2-(α-naphthoyl)ethyltrimethylammonium iodide (α-NETA) and test IC₅₀ values via fluorometric assays. α-NETA shows 10-fold higher potency due to aromatic stacking interactions .
Q. What precautions are critical when using ethyltrimethylammonium iodide in electrochemical studies (e.g., as an electrolyte)?
- Purge solvents (e.g., acetonitrile) to remove dissolved oxygen, which can oxidize iodide ions.
- Use glove boxes for air-sensitive setups.
- Validate electrolyte stability via cyclic voltammetry over 50+ cycles. Report potential windows where decomposition currents are negligible .
Data Contradictions and Methodological Considerations
- Isotope Effect Variability : Differences in k₁₄/k₁₅ values between ethyltrimethylammonium iodide (1.017 at 60°C) and phenylethyl analogs (1.012 at 40°C) may reflect steric or electronic influences on transition states. Replicate studies under identical conditions to isolate variables .
- Catalytic vs. Surfactant Roles : Conflicting optimal concentrations (e.g., 1 mM for catalysis vs. 10 mM for micelle formation) require context-specific optimization. Use dynamic light scattering to detect micelle formation thresholds .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
